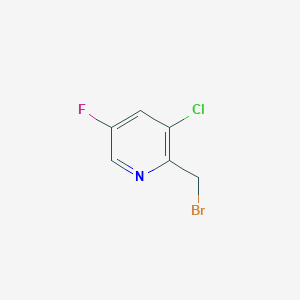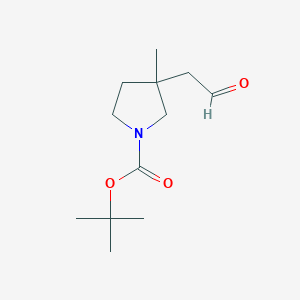![molecular formula C17H11BrN2O4 B13460689 6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13460689.png)
6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a bromine atom, a piperidinyl group, and a benzoisoquinoline core, making it a unique structure for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.
化学反应分析
Types of Reactions
6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as amines or alkyl groups, in place of the bromine atom.
科学研究应用
6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a modulator of cereblon protein activity, which is implicated in various diseases, including cancer.
Biology: It can be used to investigate protein-protein interactions and cellular pathways involving cereblon and related proteins.
Materials Science: The unique structure of the compound makes it a candidate for developing new materials with specific electronic or optical properties.
Industry: It may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as the cereblon protein. By binding to cereblon, the compound can modulate its activity, leading to downstream effects on cellular processes. This modulation can result in the degradation of specific proteins, such as GSPT1, which is involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
Substituted N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide analogs: These compounds also modulate cereblon activity and have similar structural features.
6-bromo-2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-4-carboxylic acid: This compound shares the piperidinyl and benzoisoquinoline core but differs in the functional groups attached.
Uniqueness
6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific combination of functional groups and its ability to modulate cereblon activity selectively. This selectivity makes it a valuable tool for studying protein degradation pathways and developing targeted therapies.
属性
分子式 |
C17H11BrN2O4 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC 名称 |
6-bromo-2-(2,6-dioxopiperidin-3-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H11BrN2O4/c18-11-5-4-10-14-8(11)2-1-3-9(14)16(23)20(17(10)24)12-6-7-13(21)19-15(12)22/h1-5,12H,6-7H2,(H,19,21,22) |
InChI 键 |
IJUYUNFLVOMPIZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid](/img/structure/B13460606.png)


![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)

![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)

![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)


![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)

![potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
![rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)
